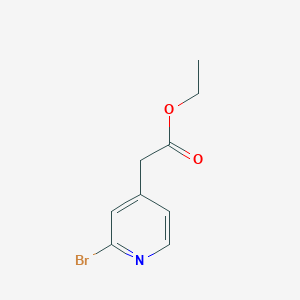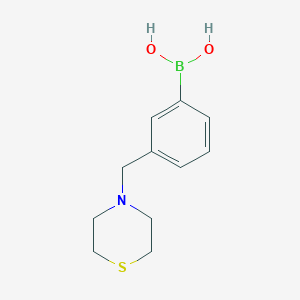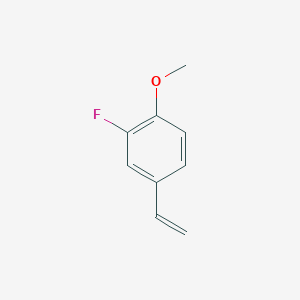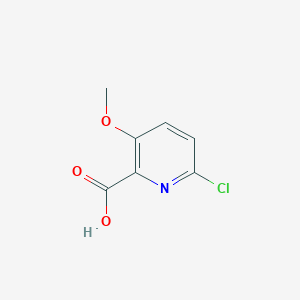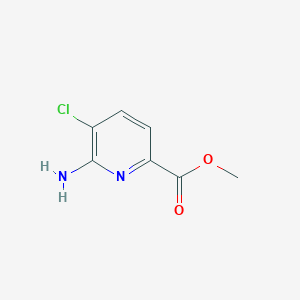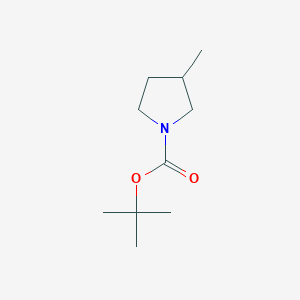
Tert-butyl 3-methylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-methylpyrrolidine-1-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 3-position with a methyl group and a tert-butyl carboxylate group .Physical And Chemical Properties Analysis
Tert-butyl 3-methylpyrrolidine-1-carboxylate is a solid substance at room temperature . It has a molecular weight of 200.28 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Environmental Impact and Removal Techniques
Tert-butyl 3-methylpyrrolidine-1-carboxylate is a chemical compound that has been studied in various contexts, including its environmental presence, human exposure, and removal techniques. One significant aspect of research involves the investigation of synthetic phenolic antioxidants (SPAs), where compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and derivatives have been studied for their environmental occurrence, human exposure, and toxicity. These studies suggest that certain SPAs, which share structural similarities or are related to tert-butyl 3-methylpyrrolidine-1-carboxylate, may cause hepatic toxicity, endocrine disrupting effects, and possibly carcinogenic outcomes. Researchers recommend developing SPAs with lower toxicity and migration potential to decrease environmental pollution (Liu & Mabury, 2020).
Biodegradation and Fate in Environmental Systems
Another important area of research is the biodegradation and fate of related compounds, such as methyl tert-butyl ether (MTBE) in soil and groundwater. Studies have identified microorganisms capable of degrading MTBE, a compound structurally related to tert-butyl 3-methylpyrrolidine-1-carboxylate, under aerobic conditions, which may also have implications for the biodegradation potential of tert-butyl 3-methylpyrrolidine-1-carboxylate. This suggests a possible pathway for mitigating environmental contamination by similar compounds through microbial action (Thornton et al., 2020).
Advanced Removal Techniques
In the context of removing contaminants from the environment, advanced techniques such as three-phase partitioning (TPP) have been explored for the separation and purification of bioactive molecules. TPP represents a nonchromatographic bioseparation technology that could potentially be applied to the removal or recovery of tert-butyl 3-methylpyrrolidine-1-carboxylate from natural sources. This highlights the ongoing development of efficient, economical, and scalable approaches for addressing environmental contamination by chemical compounds (Yan et al., 2018).
Safety and Hazards
Tert-butyl 3-methylpyrrolidine-1-carboxylate is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Mode of Action
It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
As a versatile organic compound, it may be involved in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Its predicted properties include a boiling point of 2340±90 °C and a density of 0990±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known to be a useful building block in the synthesis of several novel organic compounds. This suggests that it may have a broad range of potential effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of Tert-butyl 3-methylpyrrolidine-1-carboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure .
Propriétés
IUPAC Name |
tert-butyl 3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFBJIDTLTFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methylpyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



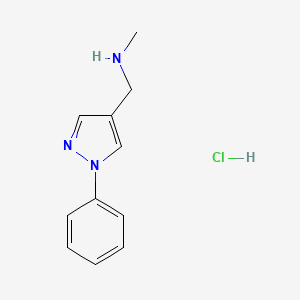
![8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3094259.png)
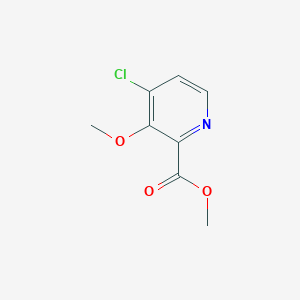
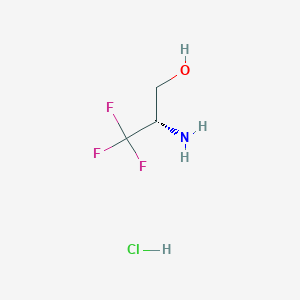
![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B3094275.png)
![(2R,4aR,6R,7R,8R,8aR)-8-((tert-Butyldimethylsilyl)oxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B3094277.png)
